Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Executive Summary
In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to 3D-rich, sp³-hybridized scaffolds has become a cornerstone strategy for improving target selectivity and physicochemical properties. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 4879-22-5) represents a highly privileged, partially saturated bicyclic heterocycle. By fusing an electron-rich aromatic pyrazole with a flexible, saturated tetrahydropyrimidine ring, this scaffold provides a unique conformational vector that has been successfully leveraged in the development of blockbuster kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) and Tropomyosin Receptor Kinase (Trk) inhibitors.
This technical guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed to equip drug discovery teams with actionable, self-validating protocols.
Physicochemical and Structural Profiling
Quantitative Data Summary
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in biological assays and formulation. The data below summarizes the core metrics of the free base form [1].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Defines the regiochemistry of the methyl groups and saturation. |
| CAS Number | 4879-22-5 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C₈H₁₃N₃ | - |
| Molecular Weight | 151.21 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski’s Rule of 5. |
| Exact Mass | 151.11095 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | ~30.0 Ų | Excellent membrane permeability; highly suitable for CNS-targeted therapeutics. |
| H-Bond Donors / Acceptors | 1 / 2 | The secondary amine (NH) acts as a critical hinge-binding donor in kinase pockets. |
3D Conformational Dynamics
The fully aromatic precursor, pyrazolo[1,5-a]pyrimidine, is a rigid, planar molecule prone to π−π stacking, which often leads to poor aqueous solubility. The reduction of the pyrimidine ring to the 4,5,6,7-tetrahydro state breaks this planarity.
Field Insight: The introduction of sp³ carbons induces a "puckered" conformation in the 6-membered ring. This 3D architecture significantly reduces the lattice energy of the crystal structure, thereby enhancing thermodynamic solubility. Furthermore, the 2,3-dimethyl substitution on the pyrazole ring provides localized lipophilic bulk, which restricts the rotational degrees of freedom of adjacent functional groups, effectively "locking" the scaffold into a bioactive conformation favorable for target engagement.
Synthetic Methodologies and Mechanistic Causality
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines generally follows a two-stage sequence: the construction of the fully aromatic core, followed by a regioselective reduction [2, 3].
Fig 1. Regioselective synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine scaffolds.
Self-Validating Protocol: Regioselective Reduction
While the condensation step is thermodynamically driven, the reduction step requires precise chemoselectivity. The pyrimidine ring is significantly more electron-deficient than the electron-rich pyrazole ring, making it highly susceptible to hydride attack or transition-metal-catalyzed hydrogenation[2].
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 equivalent of the aromatic intermediate (2,3-dimethylpyrazolo[1,5-a]pyrimidine) in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.
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Reagent Addition: Cool the reaction mixture to 0°C. Slowly add 3.0 equivalents of Sodium Borohydride ( NaBH4 ) in small portions to manage the exothermic release of hydrogen gas.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.
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Causality: The mild nature of NaBH4 in ethanol prevents over-reduction or ring-opening, selectively targeting the electron-deficient C=N and C=C bonds of the pyrimidine system.
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Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl to destroy excess hydride. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
Analytical Validation System: To ensure the protocol was successful without over-reduction, immediately subject the crude product to the following validation checks:
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LC-MS: The target mass must shift from [M+H]+=148.1 (aromatic) to [M+H]+=152.1 (tetrahydro product).
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¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the complete disappearance of the downfield aromatic pyrimidine protons ( δ 8.0 - 9.0 ppm) and the emergence of aliphatic multiplets in the δ 1.8 - 3.5 ppm range, corresponding to the newly formed −CH2−CH2−CH2− system.
Note on Asymmetric Synthesis: For advanced drug development requiring chiral centers on the tetrahydro ring (e.g., the Zanubrutinib core), replace NaBH4 with an Iridium-catalyzed asymmetric hydrogenation protocol under H2 pressure, which yields >99% enantiomeric excess (ee) [3].
Pharmacological Applications: The Privileged Scaffold
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine framework is highly prized in targeted oncology and immunology. Its unique hydrogen-bonding profile allows it to act as an ATP-competitive inhibitor by anchoring deeply into the kinase hinge region [4].
Fig 2. Mechanism of action of tetrahydropyrazolo[1,5-a]pyrimidine-based BTK inhibitors.
Target Engagement (Trk & BTK): The secondary amine in the saturated ring acts as a potent hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Simultaneously, the pyrazole nitrogen acts as a hydrogen bond acceptor. This dual-action binding motif is highly conserved across inhibitors targeting Tropomyosin Receptor Kinase (Trk) [4] and Bruton's Tyrosine Kinase (BTK) [3], ensuring high binding affinity and prolonged target residence time.
Practical Handling & Storage Advice
As a Senior Application Scientist, I highly advise against storing the free base of this compound at room temperature for prolonged periods. The electron-rich nature of the saturated nitrogen atoms makes them susceptible to slow atmospheric oxidation.
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Best Practice: Store under an inert atmosphere (argon/nitrogen) at -20°C. For long-term library storage, convert the free base to a hydrochloride (HCl) or mesylate salt. Protonating the basic aliphatic nitrogen drastically reduces its oxidative liability, ensuring batch-to-batch reproducibility in high-throughput screening (HTS) campaigns.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 44141767, 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine" PubChem, [Link]. (Note: Used as a structural analog reference for C₈H₁₃N₃ baseline properties).
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Gorobets, E. et al. "Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold." ACS Combinatorial Science, 2005. [Link]
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Li, Y. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor." Journal of Organic Chemistry, 2024. [Link]
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Sharma, A. et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024. [Link]
